DFHBI

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

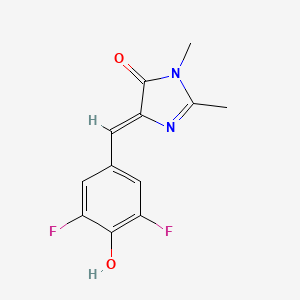

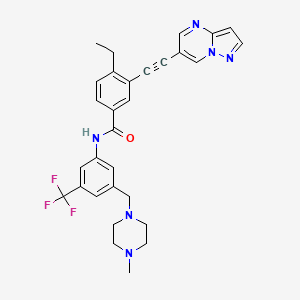

3,5-二氟-4-羟基苯亚甲基咪唑啉酮是一种合成荧光团,用于各种生化研究。它是一种绿色荧光蛋白荧光团的合成类似物。 3,5-二氟-4-羟基苯亚甲基咪唑啉酮的苯环可以绕单键自由旋转,但当它固定在平面构象时,它会发荧光 .

科学研究应用

3,5-二氟-4-羟基苯亚甲基咪唑啉酮具有许多科学研究应用:

化学: 它被用作各种化学测定中的荧光探针。

生物学: 它被用于活细胞成像,以可视化 RNA 和其他生物分子。

医学: 它被用于开发诊断工具和治疗剂。

工业: 它用于生产荧光染料和传感器.

作用机制

3,5-二氟-4-羟基苯亚甲基咪唑啉酮的作用机制涉及其与特定 RNA 适配体(如菠菜)的结合。结合后,该化合物会采用顺式平面构象,从而激活其荧光。 这种相互作用通过 RNA 中形成的 G-四联体结构而稳定 .

生化分析

Biochemical Properties

DFHBI is an imidazolinone fluorophore that becomes fluorescent upon binding to an RNA aptamer . The benzene ring of this compound can freely rotate around the single bond, but when it is fixed in a planar conformation, this compound fluoresces . It binds to RNA aptamers such as Spinach, Spinach2, iSpinach, and Broccoli, causing specific fluorescence and lower background fluorescence .

Cellular Effects

This compound is non-toxic and membrane-permeable, making it suitable for live-cell imaging . When bound to its cognate RNAs, it exhibits fluorescence comparable to that of GFP . This property has been exploited to visualize RNAs in live cells by fluorescence microscopy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with RNA aptamers. This compound is non-fluorescent in isolation, but it exhibits fluorescence when it binds to RNA aptamers like Spinach2 or Broccoli . The fluorescence activation is due to the immobilization of this compound between a base triple, a G-quadruplex, and an unpaired G in the RNA structure .

Temporal Effects in Laboratory Settings

This compound is very stable in phase I metabolic system but can be readily converted to its O-glucuronide by mammalian UDP-glucuronosyltransferases (UGTs) in the presence of UDPGA . The fluorescence lifetime of bound this compound is slightly shorter at higher concentrations of this compound .

Metabolic Pathways

This compound undergoes O-glucuronidation as its main metabolic pathway in mammals, with UGT1A1 playing a crucial role in this process in the human body .

Transport and Distribution

This compound is a cell membrane-permeable molecule, allowing it to be transported and distributed within cells

Subcellular Localization

The subcellular localization of this compound is largely dependent on the RNA aptamers to which it binds. For instance, when this compound binds to RNA aptamers that are localized to specific subcellular compartments, it can be visualized in those compartments

准备方法

3,5-二氟-4-羟基苯亚甲基咪唑啉酮是通过多步法合成的。 合成首先制备4-羟基-3,5-二氟苯甲醛,然后在特定条件下与1,2-二甲基咪唑反应,形成最终产物 。反应条件通常涉及使用碱,如碳酸钾,以及溶剂,如二甲基甲酰胺。工业生产方法可能涉及扩大这些反应的规模并优化条件,以提高产率和纯度。

化学反应分析

3,5-二氟-4-羟基苯亚甲基咪唑啉酮会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,形成不同的产物。

还原: 还原反应可以改变咪唑啉酮环。

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的亲核试剂。形成的主要产物取决于所使用的特定反应条件和试剂。

相似化合物的比较

3,5-二氟-4-羟基苯亚甲基咪唑啉酮因其与 RNA 适配体结合时具有高荧光强度和特异性而独一无二。类似化合物包括:

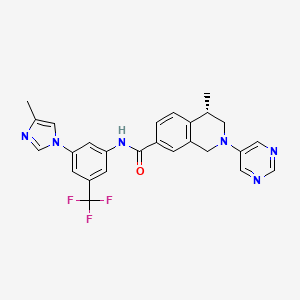

DFHBI-1T: 一种更亮的衍生物,具有更高的荧光强度。

Baby Spinach: 菠菜适配体的截短版本,与 3,5-二氟-4-羟基苯亚甲基咪唑啉酮结合,具有相似的荧光特性.

这些化合物具有相似的结合亲和力和荧光特性,但在结构和功能特征方面有所不同。

属性

IUPAC Name |

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDIJYXDUBFLID-YHYXMXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)

![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)